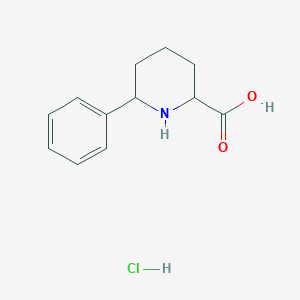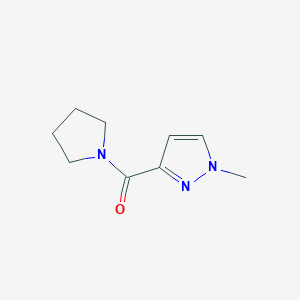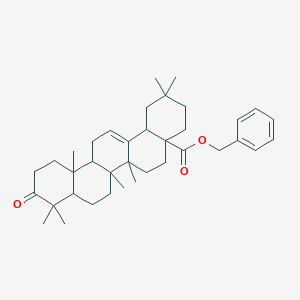![molecular formula C22H21NOS B15122974 2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B15122974.png)
2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a diphenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a thiophene derivative followed by the introduction of the diphenylacetamide group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the cyclopropyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the cyclopropyl group or thiophene ring.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets. The thiophene ring and cyclopropyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma.
Uniqueness
2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its combination of a thiophene ring, a cyclopropyl group, and a diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H21NOS |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
2,2-diphenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide |
InChI |
InChI=1S/C22H21NOS/c24-21(23-16-22(12-13-22)19-11-14-25-15-19)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,14-15,20H,12-13,16H2,(H,23,24) |
Clave InChI |
UYTNUJVELRPAGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester](/img/structure/B15122898.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B15122906.png)
![N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122917.png)
![4-[6-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15122938.png)

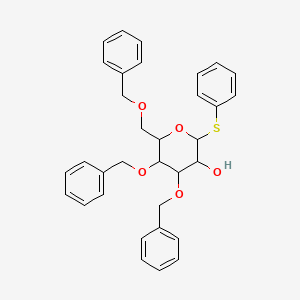
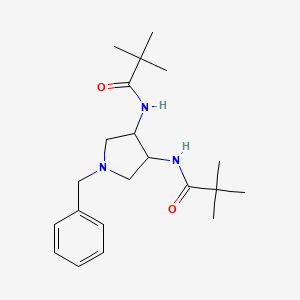
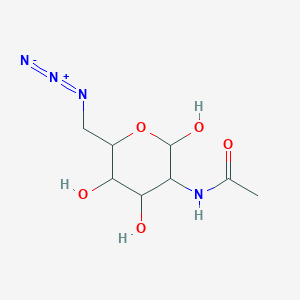
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15122961.png)
![(1R,9R,17R)-6-chloro-15-methyl-17-(pyrrolidine-1-sulfonyl)-2-oxa-15-azatetracyclo[7.5.3.0^{1,10}.0^{3,8}]heptadeca-3,5,7-trien-16-one](/img/structure/B15122965.png)

